3-(3-Carboxyprop-2-enamido)-4-chlorobenzoic acid
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Overview
Description
3-(3-Carboxyprop-2-enamido)-4-chlorobenzoic acid is an organic compound with a complex structure that includes a carboxylic acid group, an enamide group, and a chlorinated benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Carboxyprop-2-enamido)-4-chlorobenzoic acid typically involves the reaction of 4-chlorobenzoic acid with maleic anhydride to form an intermediate maleanilic acid. This intermediate is then reacted with sodium acetate and acetic anhydride under reflux conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Carboxyprop-2-enamido)-4-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The enamide group can be reduced to form amines.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylate salts or other oxidized derivatives.
Reduction: Formation of amines or reduced enamide derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-(3-Carboxyprop-2-enamido)-4-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3-Carboxyprop-2-enamido)-4-chlorobenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(3-Carboxyprop-2-enamido)-5-nitrobenzoic acid: Similar structure but with a nitro group instead of chlorine.
4-(3-Carboxyprop-2-enoylamino)benzoic acid: Similar structure but without the chlorine atom.
Uniqueness
3-(3-Carboxyprop-2-enamido)-4-chlorobenzoic acid is unique due to the presence of the chlorine atom on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and can lead to different chemical and biological properties.
Properties
IUPAC Name |
3-(3-carboxyprop-2-enoylamino)-4-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO5/c12-7-2-1-6(11(17)18)5-8(7)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMFXHRQSIDONN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)NC(=O)C=CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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